ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a cyanomethyl group, two methyl groups, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines or alcohols.
Substitution: Products depend on the nucleophile used and may include various substituted pyrazoles.
Scientific Research Applications
Ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Agrochemicals: It can be used in the development of pesticides or herbicides due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of functional materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The cyanomethyl group can act as a bioisostere, mimicking other functional groups and enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(cyanomethyl)-1H-pyrazole-3-carboxylate: Similar structure but lacks the two methyl groups.
Methyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.
Ethyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate: Similar structure but has an aminomethyl group instead of a cyanomethyl group.
Uniqueness
This compound is unique due to the presence of both the cyanomethyl and ethyl ester groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
2763758-96-7 |
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Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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